![molecular formula C9H11N3O2 B3054588 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide CAS No. 61239-31-4](/img/structure/B3054588.png)
2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide
Overview
Description
“2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide” is a chemical compound that has been mentioned in the context of being a promising building block in peptidomimetic synthesis . It has also been referred to as an impurity of Azilsartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure .
Synthesis Analysis
An efficient and simple synthetic protocol for the synthesis of a number of methyl esters of 2-(N’-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives has been developed .Scientific Research Applications
Peptidomimetic Synthesis
The compound has been used as a building block in peptidomimetic synthesis . An efficient and simple synthetic protocol for the synthesis of a number of methyl esters of 2-(N’-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives has been developed .
Precursor for Biologically Active Agents
Amidoximes, such as 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide, have been shown to be reduced in vivo to the amidines . Amidines are known to effectively replace the guanidine group of arginine in the arginine mimetics for the treatment of blood-coagulation disorders .
Prodrugs
Amidoximes have been used as prodrugs—precursors of amidine active forms that enhance oral bioavailability . For example, amidoxime prodrugs such as platelet aggregation inhibitor sibrafiban and a first oral direct thrombin inhibitor ximelagatran have been developed .
Nitric Oxide Donors
Amidoximes are known to behave as nitric oxide donors (NO donors) because of their transformation by enzymes into amides with a subsequent release of NO .
Inhibitors of Arginase
N-hydroxy-L-indospicine, which is a carbon isostere of N-hydroxy-L-arginine, acts as one of the best inhibitors of arginase . This suggests potential applications of 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide in this area.
Versatile Material in Scientific Research
The compound ‘[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate’, which is similar to 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide, is a versatile material used in scientific research. Its diverse applications range from catalysis to drug discovery, making it an indispensable tool for advancing various fields of study.
Mechanism of Action
Target of Action
Similar compounds, such as methyl esters of 2-(n-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids, have been studied as promising building blocks in peptidomimetic synthesis .
Mode of Action
It’s known that amidoximes, which are structurally similar to this compound, can be reduced in vivo to amidines . Amidines are known to effectively replace the guanidine group of arginine in arginine mimetics for the treatment of blood-coagulation disorders .
Biochemical Pathways
Amidoximes, which are structurally similar to this compound, are known to behave as nitric oxide donors (no donors) because of their transformation by enzymes into amides with a subsequent release of no .
properties
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQZAZLVSUZNQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide | |
CAS RN |
61239-31-4 | |
Record name | 3-(Hydroxyamino)-3-imino-N-phenylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61239-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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